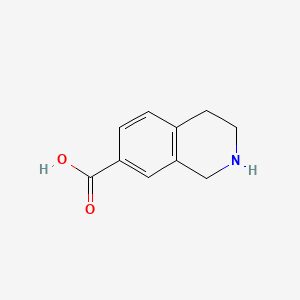

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block for drug discovery and chemical biology. We will delve into its fundamental physicochemical properties, spectroscopic profile, principal synthesis methodologies, and characteristic reactivity. Furthermore, this document explores its application as a constrained amino acid analogue and a strategic starting material for the development of novel therapeutics, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Core Physicochemical and Structural Properties

This compound is a bifunctional molecule incorporating a secondary amine within a partially saturated heterocyclic ring system and a carboxylic acid on the aromatic ring. This unique arrangement imparts specific chemical characteristics crucial for its application in synthesis.

Structural and Molecular Data

The fundamental properties of the title compound are summarized below. These values establish the baseline for its handling, reactivity, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | OC(=O)c1ccc2CCNCc2c1 | [3] |

Predicted Physicochemical Properties

While extensive experimental data for this specific isomer is not broadly published, computational models and data from analogous structures provide reliable estimates for key parameters influencing its behavior in various chemical environments.

| Property | Predicted Value | Significance in Application |

| pKa (Acidic) | ~4.2 | Governs the ionization state of the carboxylic acid; crucial for salt formation, solubility, and chromatographic behavior. |

| pKa (Basic) | ~9.5 | Governs the ionization state of the secondary amine; key for its nucleophilicity and role in acid-catalyzed reactions. |

| XLogP3 | 0.8 - 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility, relevant for both reaction conditions and biological partitioning. |

| Melting Point | >200 °C (decomposes) | High melting point is typical for amino acids, reflecting strong intermolecular hydrogen bonding and zwitterionic character in the solid state. |

| Solubility | Soluble in aqueous base and acid; sparingly soluble in neutral water and many organic solvents. | Solubility is highly pH-dependent due to the presence of both acidic and basic functional groups. |

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons (typically 3H, showing splitting patterns indicative of 1,2,4-trisubstitution), two methylene groups of the heterocyclic ring (4H, likely complex multiplets or triplets), and a broad singlet for the N-H proton. The carboxylic acid proton may be visible as a very broad singlet or may exchange and not be observed.

-

¹³C NMR: Approximately 10 distinct carbon signals are expected. Key signals include the carbonyl carbon of the carboxylic acid (~168-175 ppm), aromatic carbons (120-150 ppm), and two aliphatic carbons corresponding to the CH₂ groups of the tetrahydroisoquinoline ring (~25-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretches from both aromatic and aliphatic components.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 177.20.

Synthesis Methodologies

The synthesis of substituted tetrahydroisoquinolines is a well-established field of organic chemistry. The construction of the 7-carboxy substituted isomer typically involves strategies where the carboxylic acid or a precursor group is installed on the aromatic ring prior to the cyclization step. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[4][5]

Retrosynthetic Analysis via Pictet-Spengler Reaction

A logical retrosynthetic approach disconnects the C1-N bond, tracing the molecule back to a substituted phenethylamine and a formaldehyde equivalent. This strategy is highly effective, particularly when the aromatic ring is activated by electron-donating groups.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol outlines a robust, literature-supported pathway for the gram-scale synthesis of the title compound.

Step 1: Synthesis of 4-(2-Aminoethyl)benzoic acid Hydrochloride

-

Starting Material: 4-(2-Aminoethyl)benzonitrile.

-

Procedure:

-

To a solution of 4-(2-aminoethyl)benzonitrile in concentrated hydrochloric acid (e.g., 12 M), add water.

-

Reflux the mixture for 12-24 hours. The progress of the nitrile hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: The strongly acidic conditions and high temperature are required to hydrolyze the stable nitrile group to a carboxylic acid and subsequently cleave any protecting groups on the amine.

-

Upon completion, cool the reaction mixture in an ice bath. The product, 4-(2-aminoethyl)benzoic acid hydrochloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or acetone, and dry under vacuum.

-

Step 2: Pictet-Spengler Cyclization

-

Reactants: 4-(2-Aminoethyl)benzoic acid hydrochloride and aqueous formaldehyde (37 wt. %).

-

Procedure:

-

Suspend the 4-(2-aminoethyl)benzoic acid hydrochloride in a mixture of concentrated hydrochloric acid and water.

-

Add aqueous formaldehyde dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. The reaction should become homogeneous as it proceeds.

-

Causality: The reaction proceeds via the formation of a Schiff base (iminium ion) between the primary amine and formaldehyde.[6] The acidic medium catalyzes both the iminium ion formation and the subsequent intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new six-membered ring.[6]

-

Cool the reaction mixture to room temperature, then in an ice bath.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as aqueous sodium hydroxide or ammonium hydroxide. The target compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.

-

Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods detailed in Section 2 and by melting point analysis.

-

Chemical Reactivity and Derivatization

The molecule's two functional groups, the secondary amine and the carboxylic acid, are the primary sites of chemical reactivity, allowing for a wide range of derivatizations.

Caption: Key reaction pathways for derivatization.

-

N-Acylation/N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides or sulfonamides. This is a common strategy to introduce diverse functional groups and build molecular complexity.

-

N-Alkylation: Reaction with alkyl halides under basic conditions leads to N-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for N-alkylation.

-

Esterification: The carboxylic acid can be converted to an ester via Fischer esterification (refluxing in an alcohol with a strong acid catalyst) or by reaction with an alkyl halide after conversion to its carboxylate salt.

-

Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HATU, DCC) facilitate the reaction of the carboxylic acid with primary or secondary amines to form a wide array of amide derivatives. This is a cornerstone of its use in constructing peptidomimetics.

-

Aromatization: The tetrahydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline system using catalysts like palladium on carbon (Pd/C) at high temperatures or with other chemical oxidants.

Applications in Research and Drug Discovery

While its isomers, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and the 1-carboxylic acid, are more widely cited as direct components of approved drugs like Quinapril, the 7-carboxylic acid isomer serves as a critical and strategic building block.[7][8]

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amine and carboxylic acid groups makes it an ideal scaffold. Libraries of compounds can be generated by varying substituents at the N-2 position (via acylation/alkylation) and at the C-7 carboxyl group (via amide coupling/esterification), allowing for systematic exploration of structure-activity relationships (SAR).

-

Constrained Phenylalanine Analogue: The rigid bicyclic structure effectively constrains the geometry of the molecule. In peptide synthesis, its incorporation can enforce specific secondary structures (e.g., turns), which can be crucial for enhancing binding affinity to biological targets, improving metabolic stability, and increasing cell permeability.

-

Fragment-Based Drug Design (FBDD): As a fragment, it presents a well-defined 3D shape with clear vectors for chemical elaboration. The carboxylic acid provides a strong hydrogen bonding and potential salt-bridging group, making it an excellent anchor for binding in protein active sites. Subsequent derivatization can then be used to grow the fragment into a potent lead compound.

-

Intermediate for Complex Heterocycles: The core structure can be a starting point for the synthesis of more complex, fused heterocyclic systems with potential biological activity.

Conclusion

This compound is a high-value chemical entity characterized by its robust synthesis, predictable reactivity, and strategic importance in medicinal chemistry. Its rigid framework and bifunctional nature provide a powerful platform for the design and synthesis of compound libraries aimed at diverse biological targets. This guide has provided the core chemical principles and practical methodologies necessary for researchers to effectively utilize this compound as a foundational element in the pursuit of novel therapeutics.

References

- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

- Füstner, A., et al. (2007). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 72(10), 3743-3753.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Gasparyan, M., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2954.

-

Dakin, L. A. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]

-

Chem-Impex. (n.d.). S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]

- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid. Retrieved from [Link]

- Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758.

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179-183.

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]

- Heterocycles. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 133-146.

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]

-

Molecules. (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Retrieved from [Link]

-

MDPI. (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. nbinno.com [nbinno.com]

- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal framework for designing molecules that can interact with high specificity at biological targets. THIQ derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[2]

This guide focuses on a specific, synthetically important derivative: 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid . The addition of a carboxylic acid group at the 7-position of the benzene ring introduces a key functional handle for further chemical modification, such as amide bond formation, esterification, or salt formation. This versatility makes it a valuable building block for drug discovery professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

A precise understanding of the core physical properties is the foundation of all laboratory work, from designing reaction conditions to developing purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| CAS Number | 160346-57-6 | [3] |

| Appearance | Solid | |

| Melting Point | Data not available. For the related isomer, (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the melting point is >300°C (with decomposition).[4] | N/A |

| Solubility | Generally soluble in polar solvents; solubility is pH-dependent due to the presence of both an acidic carboxylic acid and a basic secondary amine.[5] | N/A |

| pKa | Predicted pKa for the parent amine at the 2-position is ~9.66. The carboxylic acid pKa is expected to be in the range of 4-5, typical for benzoic acid derivatives. | [6] |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are critical steps in chemical synthesis. The following spectroscopic data are characteristic of this compound.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp peak should appear around 1680-1710 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate absorption is expected around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydroisoquinoline ring will be just below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-8.0 ppm range), with splitting patterns dictated by their substitution on the benzene ring. The aliphatic protons on the tetrahydroisoquinoline core would appear further upfield (typically 2.5-4.5 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet at a high chemical shift (>10 ppm), and the amine proton signal's position and appearance would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon around 165-175 ppm, multiple signals in the aromatic region (120-150 ppm), and distinct signals for the aliphatic carbons of the heterocyclic ring (typically 25-55 ppm).

-

Field-Proven Experimental Protocols

The following sections detail standardized, reliable methodologies for determining the key physical properties of this compound in a research setting.

Melting Point Determination via Capillary Method

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and broaden the melting point. This protocol ensures an accurate and reproducible measurement.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the scouted melting point.

-

Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, preventing measurement lag.

-

Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the measurement in triplicate to ensure the result is consistent and reproducible.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques like NMR or HPLC. This protocol provides a systematic way to classify solubility.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Methanol, Dichloromethane, Hexane, DMSO).

-

Sample Preparation: Weigh approximately 10 mg of the compound into a small vial.

-

Initial Solvent Addition: Add 0.1 mL of the selected solvent to the vial.

-

Agitation: Agitate the vial vigorously (e.g., using a vortex mixer) for 1 minute.

-

Observation: Visually inspect the mixture for dissolution.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, followed by agitation, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves in <0.1 mL.

-

Soluble: Dissolves in 0.1 - 0.5 mL.

-

Sparingly Soluble: Dissolves in 0.5 - 1.0 mL.

-

Insoluble: Does not fully dissolve in 1.0 mL.

-

-

pH Modification (for Aqueous Solubility): For water, if the compound is insoluble, add 1M HCl (to protonate the amine) or 1M NaOH (to deprotonate the carboxylic acid) dropwise to assess pH-dependent solubility.[5]

Caption: Protocol for Qualitative Solubility Testing.

General Workflow for Spectroscopic Analysis

Causality: A systematic approach to spectroscopic analysis ensures that high-quality, interpretable data is collected for unambiguous structural confirmation. The choice of solvent and sample concentration is critical for obtaining good resolution and signal-to-noise.

Caption: General Workflow for Spectroscopic Characterization.

Conclusion

This compound is a strategically important building block in medicinal and synthetic chemistry. Its physical properties—defined by the interplay between the rigid heterocyclic core, the basic amine, and the acidic carboxylic acid—dictate its behavior in both chemical reactions and biological systems. The experimental protocols and characteristic analytical data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and utilize this compound with confidence and precision. Adherence to these systematic, field-proven methodologies is essential for ensuring data integrity and accelerating the pace of discovery.

References

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]

-

ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97%. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:160346-57-6 | this compound | Chemsrc [chemsrc.com]

- 4. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This guide provides a detailed exploration of a specific, yet significant, derivative: 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. We will delve into its molecular architecture, physicochemical properties, a robust synthesis strategy, and its potential in the landscape of modern drug discovery. This document serves as a technical resource, consolidating critical data and methodologies to facilitate further research and application of this versatile molecule.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a secondary amine with the chemical formula C₉H₁₁N, is a fundamental structural motif found in numerous isoquinoline alkaloids.[1] These compounds, both from natural and synthetic origins, exhibit a remarkable diversity of pharmacological activities.[1] The THIQ scaffold's ability to present substituents in a defined three-dimensional space allows for precise interactions with biological targets, leading to activities ranging from anticancer and antimicrobial to neuroprotective.[2][3]

Derivatives of THIQ have been successfully developed into clinically used drugs, underscoring the therapeutic potential of this heterocyclic system. The strategic placement of functional groups on the THIQ core is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The introduction of a carboxylic acid group at the 7-position of the aromatic ring, as in our topic molecule, offers a unique opportunity to explore new chemical space and potential therapeutic applications. This functional group can act as a hydrogen bond donor and acceptor, influence the molecule's polarity and solubility, and serve as a handle for further chemical modifications, such as the formation of amides and esters.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system where a benzene ring is fused to a dihydropyridine ring. The carboxylic acid group is attached to the 7-position of this aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | Sigma-Aldrich |

| Molecular Weight | 177.20 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES String | OC(=O)c1ccc2CCNCc2c1 | Sigma-Aldrich |

| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Characterization

The synthesis of substituted tetrahydroisoquinolines is most famously achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While a direct Pictet-Spengler synthesis of the 7-carboxylic acid derivative can be challenging, a reliable and versatile approach involves a two-step process starting from a precursor with a functional group at the 7-position that can be readily converted to a carboxylic acid. A common and effective strategy is the synthesis of a 7-cyano-substituted THIQ, followed by hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis involves two key stages:

-

Pictet-Spengler Cyclization to form the 7-cyano-1,2,3,4-tetrahydroisoquinoline intermediate.

-

Hydrolysis of the nitrile group to the carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (Intermediate)

This protocol is based on the principles of the Pictet-Spengler reaction.

-

Reaction Setup: To a solution of 3-(2-aminoethyl)benzonitrile (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol, add an aqueous solution of formaldehyde (1.1 equivalents).

-

Acidification: Carefully add concentrated hydrochloric acid to the reaction mixture until a pH of approximately 1-2 is achieved. The acid acts as a catalyst for the cyclization.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then neutralize with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline to this compound (Final Product)

This protocol outlines the acid-catalyzed hydrolysis of the nitrile.[4]

-

Reaction Setup: Dissolve the 7-cyano-1,2,3,4-tetrahydroisoquinoline intermediate (1 equivalent) in a mixture of aqueous sulfuric acid (e.g., 50% v/v).

-

Reflux: Heat the mixture to reflux (typically 100-120 °C) for several hours (4-8 hours, or until TLC indicates completion of the reaction).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base, such as a concentrated solution of sodium hydroxide, until the product precipitates. The pH at which the product precipitates will depend on its isoelectric point.

-

Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.

-

Drying: Dry the purified solid under vacuum to obtain this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern will depend on the substitution pattern. For a 7-substituted THIQ, one would expect to see three aromatic protons with distinct chemical shifts and coupling constants.

-

Methylene Protons (C1-H₂ and C4-H₂): The two methylene groups in the heterocyclic ring will appear as multiplets or singlets in the aliphatic region (typically δ 2.5-4.5 ppm).

-

Amine Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-185 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the carboxylic acid group will be deshielded.

-

Methylene Carbons (C1 and C4): Signals in the aliphatic region (typically δ 25-55 ppm).

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹.[5][6]

-

C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.[5]

-

N-H Bend: A medium intensity band around 1650-1550 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[8][9] The tetrahydroisoquinoline ring may also undergo characteristic fragmentation.[10]

Biological Significance and Therapeutic Potential

The therapeutic potential of the THIQ scaffold is vast and well-documented.[2][11] Derivatives have shown promise as anticancer, anti-HIV, anti-inflammatory, and neuroprotective agents.[3][12] The introduction of a carboxylic acid at the 7-position can significantly influence the biological activity profile.

Caption: Potential therapeutic applications of this compound.

Anticancer Activity

Many THIQ derivatives have been investigated as potential anticancer agents. For instance, some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis.[3] The 7-carboxylic acid derivative could potentially interact with similar targets or exhibit novel mechanisms of anticancer activity. Studies on related THIQ compounds have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer.[13]

Neuroprotective Effects

The THIQ scaffold is also implicated in neuroscience research. Some THIQ derivatives exhibit neuroprotective properties, while others can be neurotoxic.[12][14][15] The specific substitution pattern is crucial in determining the neurological effects. The 7-carboxylic acid moiety could modulate the interaction of the THIQ core with receptors and enzymes in the central nervous system, potentially leading to neuroprotective effects against conditions like Alzheimer's and Parkinson's disease.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis, achievable through a reliable pathway involving the Pictet-Spengler reaction and subsequent hydrolysis, provides access to a versatile scaffold for further chemical exploration. The presence of the carboxylic acid group offers opportunities for creating libraries of derivatives with potentially enhanced biological activities. While specific biological data for this particular isomer is still emerging, the well-established therapeutic potential of the broader THIQ class strongly suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics in areas such as oncology and neuroscience. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to catalyze further investigation into this promising molecule.

References

- derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES. 2005-11-15.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. 2022-09-26.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.

- (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer.

- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. 2019.

- 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturb

- NMR Chemical Shifts.

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. South Egypt Cancer Institute. 2024-12-30.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Neurotoxicity Research. 2019.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Deriv

- 1,2,3,4-Tetrahydroisoquinoline | C9H11N. PubChem.

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- IR: carboxylic acids.

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook.

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. National Institutes of Health. 2024-07-08.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. 2020-01-20.

- Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S).

- Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection.

- Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.

- Mass Spectrometry Fragmentation P

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023-08-29.

- Mass Spectrometry - Examples. The University of Arizona.

- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. 2022-02-28.

- 1,2,3,4-tetrahydroisoquinoline(91-21-4)ir1. ChemicalBook.

- IR Absorption Table.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.

- Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. 2023-01-22.

- Synthesis

- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 12. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Architectural Elegance of Nature: A Technical Guide to the Sources, Biosynthesis, and Therapeutic Potential of Tetrahydroisoquinoline Compounds

Abstract

The tetrahydroisoquinoline (THIQ) scaffold represents a cornerstone in the architecture of natural products, forming the backbone of a vast and structurally diverse family of alkaloids. These compounds, biosynthetically derived from aromatic amino acids, are not merely products of secondary metabolism but are key players in the intricate chemical ecology of their host organisms and potent modulators of human physiology. From the profound analgesic properties of morphine to the potent anticancer activity of trabectedin, THIQ alkaloids have provided humanity with some of its most important medicines and continue to be a fertile ground for drug discovery. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the natural origins of THIQ compounds. We will traverse the botanical, marine, and even mammalian landscapes to uncover their sources, delve into the elegant enzymatic machinery of their biosynthesis, detail the modern methodologies for their isolation and structural elucidation, and systematically survey their pharmacological activities. This guide aims to provide not only a repository of current knowledge but also to illuminate the causality behind experimental choices and to foster a deeper understanding of this remarkable class of natural compounds.

The Ubiquitous Presence of Tetrahydroisoquinolines in the Natural World

The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in nature, lending itself to a remarkable array of chemical elaborations. These alkaloids are found across a wide taxonomic spectrum, from terrestrial plants to marine invertebrates and even endogenously in mammals.

Botanical Sources: A Rich Tapestry of Chemical Diversity

Plants are the most prolific producers of THIQ alkaloids, with certain families being particularly rich sources. The Papaveraceae family, for instance, is renowned for its production of benzylisoquinoline alkaloids (BIAs) in the opium poppy (Papaver somniferum), including the potent analgesics morphine and codeine, the cough suppressant noscapine, and the vasodilator papaverine[1][2][3]. The Berberidaceae and Ranunculaceae families are known for producing protoberberine alkaloids like berberine, which possesses a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Other notable plant families that are sources of THIQ alkaloids include the Annonaceae, which produce a variety of BIAs with cytotoxic properties, and the Cactaceae, which are known for simple THIQ alkaloids[4].

Table 1: Prominent Plant Families and Representative Tetrahydroisoquinoline Alkaloids

| Plant Family | Genus/Species Example | Class of THIQ Alkaloid | Representative Compound(s) | Key Biological Activity |

| Papaveraceae | Papaver somniferum | Benzylisoquinoline | Morphine, Codeine, Thebaine | Analgesic, Antitussive |

| Berberidaceae | Berberis vulgaris | Protoberberine | Berberine | Antimicrobial, Anti-inflammatory |

| Ranunculaceae | Coptis chinensis | Protoberberine | Berberine, Coptisine | Antimicrobial, Antidiarrheal |

| Annonaceae | Annona squamosa | Benzylisoquinoline | Coclaurine | Cytotoxic |

| Menispermaceae | Tinospora cordifolia | Protoberberine | Berberine, Jatrorrhizine | Immunomodulatory, Antidiabetic |

| Cactaceae | Lophophora williamsii | Simple Tetrahydroisoquinoline | Peyote alkaloids | Hallucinogenic |

Marine Ecosystems: A Frontier for Novel THIQ Discovery

The marine environment, with its unique biodiversity and selective pressures, has yielded a plethora of structurally complex and biologically potent THIQ alkaloids. A prime example is the ecteinascidin family of tris-THIQ alkaloids isolated from the Caribbean tunicate Ecteinascidia turbinata. One member of this family, trabectedin (ET-743), is an approved anticancer drug with a unique mechanism of action involving DNA interaction and modulation of transcription[5][6][7][8]. Sponges are another rich marine source of THIQ alkaloids, producing compounds with diverse biological activities.

Endogenous Tetrahydroisoquinolines in Mammals

Intriguingly, simple THIQ alkaloids are also found endogenously in mammals, including humans. These are formed through the Pictet-Spengler condensation of dopamine with aldehydes or keto acids. While their physiological roles are not fully elucidated, they are believed to be involved in neurotransmission and may play a role in the pathophysiology of certain neurological disorders.

The Biosynthetic Blueprint: From Amino Acids to Complex Alkaloids

The biosynthesis of THIQ alkaloids is a testament to the elegance and efficiency of nature's chemical machinery. The vast majority of these compounds, particularly the benzylisoquinoline alkaloids (BIAs), originate from the aromatic amino acid L-tyrosine.

The biosynthetic pathway to BIAs is a highly orchestrated series of enzymatic reactions that begins with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The cornerstone of THIQ alkaloid formation is the Pictet-Spengler condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine, the first committed intermediate in the pathway[5]. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, leads to the pivotal branch-point intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to generate the vast array of BIA structural classes, including morphinans, protoberberines, and benzophenanthridines, through the action of specific enzymes like the berberine bridge enzyme (BBE) and salutaridine synthase[8][9].

From Source to Substance: Extraction, Isolation, and Structural Elucidation

The journey from a natural source to a purified, structurally characterized THIQ alkaloid is a multi-step process that requires a combination of classical and modern analytical techniques.

A Generalized Workflow for Extraction and Isolation

The extraction and isolation of THIQ alkaloids are guided by their physicochemical properties, particularly their basicity. A generalized workflow is presented below, though it is important to note that specific protocols will vary depending on the plant matrix and the target compounds.

A common method involves the initial extraction of the powdered plant material with an alcohol, such as methanol or ethanol[10][11]. The resulting crude extract is then subjected to an acid-base partitioning. The extract is acidified, which protonates the basic nitrogen of the alkaloids, making them soluble in the aqueous phase while lipophilic, non-alkaloidal compounds are removed by partitioning with an immiscible organic solvent. The aqueous layer is then basified, deprotonating the alkaloids and rendering them soluble in an organic solvent, which is then used to extract them. This process, a variation of the Stas-Otto method, effectively enriches the alkaloidal fraction[12]. Further purification is typically achieved through various chromatographic techniques, including column chromatography on silica gel or alumina, and preparative high-performance liquid chromatography (HPLC)[13].

Deciphering the Molecular Architecture: Structural Elucidation

The determination of the often complex, three-dimensional structures of THIQ alkaloids relies heavily on a suite of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns, which can help to identify key structural motifs within the alkaloid skeleton[14][15].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo structure elucidation of novel compounds. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule[15][16].

-

-

X-ray Crystallography: When a suitable single crystal of the purified alkaloid can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry[17].

Pharmacological Landscape and Therapeutic Horizons

The structural diversity of THIQ alkaloids is mirrored by their broad spectrum of pharmacological activities. Their ability to interact with a multitude of biological targets has made them a cornerstone of both traditional and modern medicine.

Anticancer Activity

A significant number of THIQ alkaloids exhibit potent anticancer properties. The marine-derived trabectedin (ET-743) alkylates DNA in the minor groove, leading to a cascade of events that interfere with DNA repair and transcription, ultimately inducing apoptosis in cancer cells[5][6][7][8][18]. Protoberberine alkaloids, such as berberine, have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity[19]. Several benzylisoquinoline alkaloids isolated from plants of the Annonaceae family have also demonstrated significant cytotoxicity against various cancer cell lines[20].

Antimicrobial and Antiviral Properties

Berberine is perhaps the most well-studied THIQ alkaloid with respect to its antimicrobial activity. It is effective against a broad range of pathogens, including bacteria, fungi, and protozoa. Its mechanisms of action are multifaceted and include the inhibition of cell division and the disruption of microbial membranes.

Neurological and Other Activities

The prototypical THIQ alkaloids, morphine and codeine, are potent opioid receptor agonists, which underlies their powerful analgesic effects. Other THIQ alkaloids have been investigated for their potential in treating neurodegenerative diseases, while some, like papaverine, act as smooth muscle relaxants.

Table 2: Selected Pharmacological Activities of Tetrahydroisoquinoline Alkaloids with Quantitative Data

| Compound | Class | Source | Biological Activity | Target/Mechanism | IC50/EC50/Ki |

| Trabectedin (ET-743) | Tris-THIQ | Ecteinascidia turbinata | Anticancer | DNA alkylation, transcription inhibition | Nanomolar to picomolar range in vitro[6][7] |

| Berberine | Protoberberine | Berberis species | Anticancer | Multiple (e.g., apoptosis induction) | Varies with cell line |

| Berberine | Protoberberine | Berberis species | Antimicrobial | Multiple (e.g., cell division inhibition) | Varies with pathogen |

| 6,7-Dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline | Benzylisoquinoline | Annona squamosa | Anticancer (HepG-2) | Cytotoxic | 10.2 µg/mL[20] |

| Coclaurine | Benzylisoquinoline | Annona squamosa | Anticancer (HepG-2) | Cytotoxic | 8.9 µg/mL[20] |

| GM-3-18 (synthetic THIQ) | Tetrahydroisoquinoline | Synthetic | Anticancer (Colon cancer) | KRas inhibition | 0.9 - 10.7 µM[21] |

| GM-3-121 (synthetic THIQ) | Tetrahydroisoquinoline | Synthetic | Anti-angiogenesis | - | 1.72 µM[21] |

Conclusion and Future Perspectives

The tetrahydroisoquinoline alkaloids stand as a testament to the chemical ingenuity of nature. Their diverse structures and potent biological activities have provided, and continue to provide, invaluable leads for drug discovery and development. The elucidation of their biosynthetic pathways is not only a fascinating scientific endeavor but also opens up opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a sustainable and scalable manner. As analytical techniques become more sensitive and our understanding of the molecular targets of these alkaloids deepens, the future for THIQ-based therapeutics looks exceptionally bright. The continued exploration of biodiversity, particularly in underexplored ecosystems like the deep sea, promises the discovery of novel THIQ scaffolds with unprecedented biological activities, ensuring that this remarkable class of natural products will remain at the forefront of biomedical research for years to come.

References

- Aune, G. J., Furuta, T., & Pommier, Y. (2002). Ecteinascidin 743: A novel anticancer drug with a unique mechanism of action. Anti-Cancer Drugs, 13(6), 545-555.

- D'Incalci, M., et al. (2002). Unique features of the mode of action of ET-743. The Oncologist, 7(3), 210-216.

- D'Incalci, M., Erba, E., Damia, G., & Galliera, E. (2002). Unique Features of the Mode of Action of ET-743. The Oncologist, 7(3), 210-216.

- Li, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1248813.

- D'Incalci, M., et al. (2002). Unique Features of the Mode of Action of ET-743.

- Scott, J. D., & Williams, R. M. (2002). Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.

- Šantavý, F. (1989). Methods of isolation and determination of isoquinoline alkaloids.

- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.

- Al-Warhi, T., et al. (2022). IC50 of tested compounds.

- Gampa, V., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4488.

- Ghisalberti, E. L. (1995). Process for the extraction and purification of alkaloids.

- Lifeasible. (n.d.). Alkaloid Extraction Methods.

- Li, Y., et al. (2024). Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity. Journal of Ethnopharmacology, 321, 117538.

- Unknown. (n.d.). alkaloids and extraction of alkaloids. Slideshare.

- Unknown. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.

- Pathak, S., et al. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367.

- Capanoglu, E., et al. (2022).

- Jia, J., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496.

- Bernhard, T., & Vesztergom, S. (2008). Variability of alkaloid content in Papaver somniferum L. Julius-Kühn-Archiv, (421), 123.

- ETH Zurich. (n.d.).

- Singh, A., & Kumar, A. (2023).

- Garraffo, H. (n.d.).

- Li, Y., et al. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology Advances, 79, 108524.

- Fairbairn, J. W., Paterson, A., & Wassel, G. (1964). The alkaloids of papaver somniferum L.—VIII. Phytochemistry, 3(5), 577-582.

- El Hady, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 650-657.

Sources

- 1. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 11. jocpr.com [jocpr.com]

- 12. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 13. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 17. mdpi.com [mdpi.com]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant pharmaceuticals.[1] This guide provides an in-depth technical exploration of a specific, highly valuable variant: the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid core. We will dissect the strategic importance of this scaffold, detail robust synthetic methodologies for its creation, outline rational approaches to derivative library design, and present comprehensive workflows for biological screening and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and actionable protocols to accelerate the discovery of novel therapeutics based on this versatile molecular architecture.

The Strategic Value of the THIQ-7-Carboxylic Acid Scaffold

The THIQ nucleus is a recurring motif in numerous isoquinoline alkaloids and synthetic compounds that exhibit a vast spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.

A Privileged Scaffold in Medicinal Chemistry

The THIQ framework's utility is demonstrated by its presence in approved drugs and late-stage clinical candidates. Its success stems from its ability to mimic peptide turns and present substituents in well-defined spatial orientations, making it an ideal starting point for designing inhibitors of enzymes and protein-protein interactions (PPIs).[1][4]

Significance of the 7-Carboxylic Acid Moiety

The carboxylic acid group at the C-7 position is a critical design element. It serves multiple strategic purposes:

-

Hydrogen Bonding: It can act as a potent hydrogen bond donor and acceptor, forming key interactions with amino acid residues (e.g., arginine, lysine, histidine) in a target's active site.

-

Solubility and Pharmacokinetics: It enhances aqueous solubility, a crucial property for drug delivery and distribution. This moiety can also be converted into prodrugs, such as esters, to improve oral bioavailability.[4]

-

Synthetic Handle: The carboxylic acid is a versatile functional group that provides a convenient attachment point for a wide range of R-group modifications via robust reactions like amide coupling, allowing for extensive exploration of the structure-activity relationship (SAR).

Therapeutic Landscape

Derivatives of the THIQ core have been investigated for a multitude of therapeutic applications. Notable examples include antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction for treating autoimmune diseases[4][5], inhibitors of KRas for oncology[3], estrogen receptor (ER) modulators for breast cancer therapy[6], and ligands for dopamine receptors in the context of neuropsychiatric disorders.[7]

Synthesis of the Core Scaffold: A Comparative Overview

The construction of the THIQ skeleton is a well-established field, dominated by two classic name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions.[8] The choice between them depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach to the THIQ-7-COOH core identifies a substituted β-phenylethylamine as the key precursor. The primary strategic decision is how to form the crucial C1-N2 bond and install the substituent at the C1 position.

Caption: Retrosynthetic analysis of the THIQ core.

Key Synthetic Routes: Pictet-Spengler vs. Bischler-Napieralski

The fundamental distinction lies in the key intermediate: the Pictet-Spengler reaction proceeds through an iminium ion, while the Bischler-Napieralski involves a more electrophilic nitrilium ion intermediate.[8][9][10]

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Precursors | β-Arylethylamine + Aldehyde/Ketone | β-Arylethylamide |

| Key Intermediate | Iminium Ion | Nitrilium Ion |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |

| Conditions | Mild to strong acid (HCl, TFA)[10] | Harsher; dehydrating agents (POCl₃, P₂O₅)[9][11] |

| Advantages | Direct formation of THIQ core in one step. | Effective for less activated aromatic rings. |

| Disadvantages | Requires electron-rich aromatic ring for cyclization. | Two-step process (cyclization then reduction). |

Detailed Protocol: Pictet-Spengler Synthesis of a THIQ-7-Ester

This protocol describes the synthesis of an ester-protected version of the core, which is a common strategy to facilitate purification and subsequent reactions before a final hydrolysis to the carboxylic acid.

Step-by-Step Methodology:

-

Starting Materials: Methyl 4-(2-aminoethyl)benzoate, Aldehyde (e.g., formaldehyde or a substituted aldehyde).

-

Reaction Setup: To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the aldehyde (1.1 eq).

-

Acid Catalysis: Trifluoroacetic acid (TFA, 2.0 eq) is added dropwise to the mixture at 0 °C. The causality here is critical: the acid protonates the intermediate imine to form the more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution to occur.[10]

-

Cyclization: The reaction mixture is stirred at room temperature or heated to reflux (typically 40-80 °C) for 4-12 hours, monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

-

Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Designing and Synthesizing Derivative Libraries

The discovery process hinges on the creation of a diverse library of derivatives to systematically probe the SAR. The THIQ-7-COOH scaffold offers multiple points for diversification.

R-Group Diversification Strategy

The primary points for modification are the N2-position and the C7-carboxylic acid. Secondary modifications can be explored at the C1 position by selecting different aldehydes in the Pictet-Spengler reaction.

Caption: Key diversification points on the THIQ scaffold.

Protocol: Parallel Amide Coupling at the C7-Position

This workflow is designed for generating a library of amides from the core acid, a cornerstone of SAR exploration.

Step-by-Step Methodology:

-

Array Setup: In a 96-well plate, dispense a solution of this compound (1.0 eq) in a suitable solvent like DMF or DMA.

-

Amine Addition: To each well, add a unique amine from a pre-plated amine library (1.1 eq).

-

Coupling Reagent Addition: Add a solution of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) (2.0 eq). The choice of HATU is deliberate; it is highly efficient, minimizes racemization, and is well-suited for automated liquid handlers.

-

Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

-

High-Throughput Purification: Purify the library using automated reverse-phase HPLC.

-

Quality Control: Analyze each well via LC-MS to confirm the identity and purity of the synthesized derivative.

Biological Evaluation and SAR Analysis

A structured screening cascade is essential for efficiently identifying promising compounds from the synthesized library.

High-Throughput Screening (HTS) Funnel

The goal is to rapidly test all compounds in a primary assay and progressively subject the "hits" to more complex, biologically relevant secondary and tertiary assays.

Caption: A typical high-throughput screening cascade.

Structure-Activity Relationship (SAR) Table

Systematic analysis of assay data allows for the elucidation of SAR. By comparing the activity of compounds with discrete structural changes, chemists can deduce which functional groups are critical for potency and selectivity.

Example SAR Table for a Hypothetical Kinase Target:

| Compound ID | R² (at N2) | R³ (Amide at C7) | IC₅₀ (nM) |

| Core-Acid | -H | -OH | >10,000 |

| LIB-001 | -H | 4-Fluorobenzylamide | 1,250 |

| LIB-002 | -H | 3-Pyridylamide | 850 |

| LIB-003 | -H | Cyclopropylamide | 2,300 |

| LIB-004 | -CH₃ | 3-Pyridylamide | 450 |

| LIB-005 | -COCH₃ | 3-Pyridylamide | 95 |

SAR Insights from Table:

-

The free acid is inactive, confirming the need for derivatization at the C7 position.

-

Aromatic amides (LIB-001, LIB-002) are preferred over aliphatic ones (LIB-003).

-

The 3-pyridyl moiety (LIB-002) appears optimal for the C7-amide.

-

Modification at the N2 position is beneficial, with an acetyl group (LIB-005) providing a significant boost in potency over a methyl group (LIB-004) or free amine (LIB-002). This suggests a key interaction in the corresponding pocket of the target protein.

Conclusion and Future Directions

The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven success as a pharmacophore, ensures its continued relevance in drug discovery. By employing robust synthetic strategies like the Pictet-Spengler reaction and systematic derivatization via parallel synthesis, research teams can efficiently generate and screen large libraries. The subsequent analysis of SAR data, as demonstrated, provides a clear, logical path from initial hits to optimized lead candidates. Future work in this area will likely focus on asymmetric syntheses to control stereochemistry at the C1 position and the application of novel bioisosteres for the carboxylic acid moiety to further fine-tune pharmacokinetic and pharmacodynamic properties.

References

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [2][12][13][14]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

-

Gangapuram, M., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. [3]

-

Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [5]

-

Hanan, E. J., et al. (2011). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [4]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). BenchChem. [1]

-

Kandeel, M. M., et al. (2007). Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer. Bioorganic & Medicinal Chemistry Letters. [6]

-

van Rensburg, H., et al. (2015). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [7]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [15]

-

Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [16]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [10]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. [9]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [11]

-

A Comparative Guide to Tetrahydroisoquinoline Synthesis. (n.d.). BenchChem. [8]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a series of tetrahydroisoquinoline derivatives as potential therapeutic agents for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. organicreactions.org [organicreactions.org]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Profile of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a myriad of natural products and clinically significant synthetic molecules.[1][2] This guide provides an in-depth exploration of the pharmacological landscape of THIQ analogs, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their diverse therapeutic applications, unravel the intricate structure-activity relationships (SAR), and provide detailed experimental methodologies to empower further research and development in this exciting field.

The Broad Therapeutic Spectrum of THIQ Analogs

The structural versatility of the THIQ nucleus allows for a wide range of pharmacological activities.[3][4] Synthetic and natural THIQ analogs have demonstrated significant potential in several key therapeutic areas, most notably in oncology and neuropharmacology.

Anticancer Activity: A Dominant Pharmacological Trait

A substantial body of research highlights the potent anticancer properties of THIQ derivatives.[5][6] These compounds exert their effects through various mechanisms of action, making them attractive candidates for the development of novel cancer therapeutics.

One of the most well-documented mechanisms is the inhibition of tubulin polymerization .[7] By binding to tubulin, these analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] This mechanism is shared with established anticancer agents like colchicine.